REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([OH:10])[CH:5]=[C:6]([F:9])[C:7]=1[F:8].[CH2:11]=O.O.ClCCl.[CH3:17][NH:18][CH3:19]>>[OH:10][C:4]1[C:3]([CH2:17][N:18]([CH3:11])[CH3:19])=[C:2]([F:1])[C:7]([F:8])=[C:6]([F:9])[CH:5]=1
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Name
|
|
Quantity
|
400 g
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Type
|
reactant
|
Smiles
|
FC=1C=C(C=C(C1F)F)O
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Name
|
|
Quantity
|
359 mL
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
243 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
Subsequently, the mixture is stirred at room temperature for 20 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The organic phase is removed
|
Type
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EXTRACTION
|
Details
|
the aqueous phase is extracted once with dichloromethane
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Type
|
CUSTOM
|
Details
|
the combined organic phases are dried
|
Type
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DISTILLATION
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Details
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the solvent is distilled off under reduced pressure
|
Type
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TEMPERATURE
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Details
|
with cooling in an ice bath
|
Type
|
EXTRACTION
|
Details
|
The acidic solution is extracted once with dichloromethane
|
Type
|
TEMPERATURE
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Details
|
with cooling in an ice bath
|
Type
|
CUSTOM
|
Details
|
The alkaline reaction solution
|
Type
|
EXTRACTION
|
Details
|
is extracted three times with dichloromethane
|
Type
|
WASH
|
Details
|
the combined organic phases are washed once with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent is removed under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The crude product is subsequently fractionally distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
OC1=CC(=C(C(=C1CN(C)C)F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |